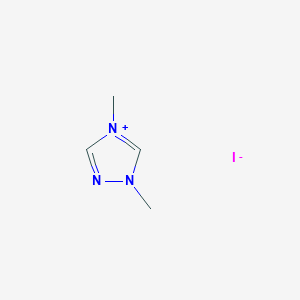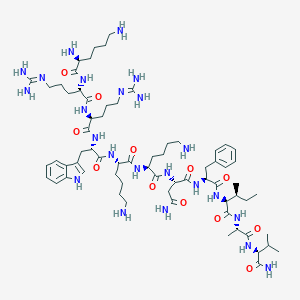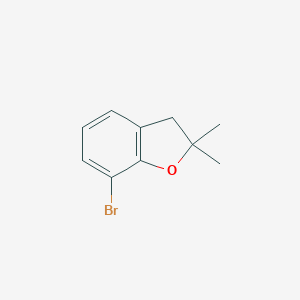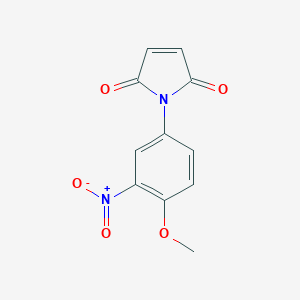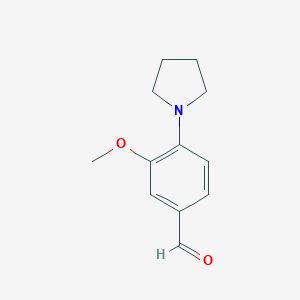
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Vue d'ensemble
Description
“3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15NO2 . It is a specialty product used in proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The title compound can be separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20 %) gradient solvent system .Molecular Structure Analysis
The molecular structure of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a methoxy group (OCH3) and a benzaldehyde group (C6H5CHO) .Applications De Recherche Scientifique
Synthesis in Anticancer Drug Development
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) outlines a high-yield synthetic method for this compound, emphasizing its significance in developing new antitumor drugs with enhanced selectivity, efficiency, and safety.
Chemical Reactions and Complex Formation
The compound's involvement in complex chemical reactions was illustrated in research by (Khatri & Samant, 2015), demonstrating its role in a sequence of reactions leading to the formation of specific organic compounds. Additionally, studies like (Silva et al., 2020) have explored its potential in forming novel silver(I) complexes with applications in cancer treatment.
Pyrolysis and Molecular Analysis
In the study of pyrolysis, the related compound vanillin (3-methoxy-4-hydroxy-benzaldehyde) was examined by (Shin et al., 2001). This research focused on understanding the reaction pathways and kinetic models, which can be informative for the pyrolysis of structurally similar compounds like 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Catalytic Activity and Polymerization
Research by (Lu et al., 2014) highlighted the compound's role in electrochemical polymerization and its potential in catalytic activities, particularly in oxidation reactions.
Nonlinear Optical Properties
Another interesting aspect is the study of related compounds like 3-methoxy-4-hydroxy-benzaldehyde for their nonlinear optical properties, as investigated by (Venkataramanan et al., 1994). These studies provide insights into the potential optical applications of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that 3-methoxy-4-(pyrrolidin-1-yl)benzaldehyde could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGLVHUQIEQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424676 | |
| Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
116209-27-9 | |
| Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



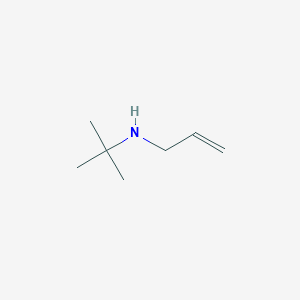
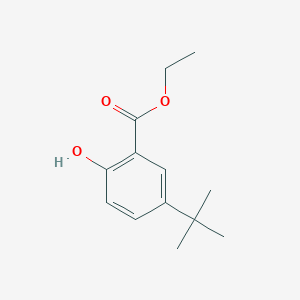
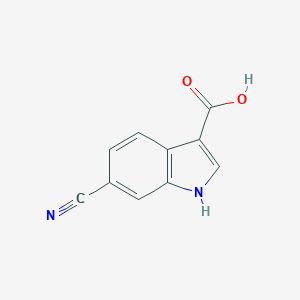
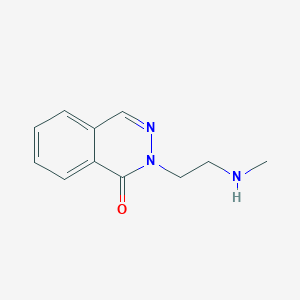
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)

